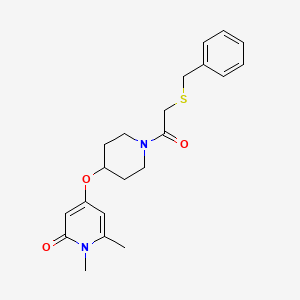

4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

描述

This compound features a pyridin-2(1H)-one core substituted with 1,6-dimethyl groups and a piperidin-4-yloxy moiety. The piperidine ring is further modified with a 2-(benzylthio)acetyl group, introducing a sulfur-containing benzyl substituent.

属性

IUPAC Name |

4-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16-12-19(13-20(24)22(16)2)26-18-8-10-23(11-9-18)21(25)15-27-14-17-6-4-3-5-7-17/h3-7,12-13,18H,8-11,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXLVPXVALONCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , identified by CAS Number 2034313-59-0, is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 386.5 g/mol. The structure features a piperidine ring substituted with a benzylthioacetyl group and a dimethylpyridinone moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 2034313-59-0 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyridine-based compounds have shown promising results in activating apoptotic pathways in cancer cell lines such as MCF-7 (human breast cancer). One study reported an increase in total apoptosis by approximately 33% when treated with a structurally similar compound .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related thioether compounds have demonstrated effectiveness against various pathogenic bacteria. For example, benzothioate derivatives showed good antibacterial activity compared to standard antibiotics like chloramphenicol . This indicates that the benzylthio group may play a crucial role in enhancing antimicrobial efficacy.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of piperidine derivatives. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly concerning their agonistic effects on orexin receptors, which are implicated in sleep-wake regulation and appetite control . This suggests that this compound may have potential applications in treating sleep disorders or obesity.

The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, several hypotheses can be drawn from related chemical classes:

- Apoptosis Induction : The activation of apoptotic pathways may involve the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : The presence of the benzylthio group might enhance membrane permeability or interfere with bacterial metabolic pathways, contributing to its antimicrobial effects.

- Neurotransmitter Modulation : By acting as an agonist at orexin receptors, the compound could influence neurotransmission and neuroendocrine functions.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on MCF-7 Cells : A pyridine-based compound was found to significantly increase apoptosis in MCF-7 cells, suggesting that structural modifications could enhance anticancer efficacy .

- Antibacterial Testing : Benzothioate derivatives were tested against various bacterial strains and demonstrated significant antibacterial activity, indicating that structural components like thioether groups are vital for efficacy .

科学研究应用

The compound 4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, with the CAS number 2034313-59-0, is a pyridine derivative that is being explored for its potential biological activities. This compound has a molecular formula of C21H26N2O3S and a molecular weight of 386.5 g/mol.

Potential Applications

- Anticancer Activity: Structurally similar pyridine-based compounds have demonstrated anticancer properties by activating apoptotic pathways in cancer cell lines. For example, a study reported an increase in total apoptosis by approximately 33% in MCF-7 (human breast cancer) cells when treated with a structurally similar compound.

- Antimicrobial Properties: Related thioether compounds have shown effectiveness against various pathogenic bacteria, suggesting that the benzylthio group may enhance antimicrobial efficacy. Benzothioate derivatives, for instance, exhibited good antibacterial activity compared to standard antibiotics like chloramphenicol.

- Neuropharmacological Effects: Piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly their agonistic effects on orexin receptors, which are implicated in sleep-wake regulation and appetite control. This suggests potential applications in treating sleep disorders or obesity.

- ** প্রভাবিত mechanisms:**

- Apoptosis Induction: Involves the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism: The benzylthio group might enhance membrane permeability or interfere with bacterial metabolic pathways.

- Neurotransmitter Modulation: The compound could influence neurotransmission and neuroendocrine functions by acting as an agonist at orexin receptors.

Case Studies

- Study on MCF-7 Cells: A pyridine-based compound significantly increased apoptosis in MCF-7 cells, suggesting that structural modifications could enhance anticancer efficacy.

- Antibacterial Testing: Benzothioate derivatives tested against various bacterial strains demonstrated significant antibacterial activity, indicating that structural components like thioether groups are vital for efficacy.

相似化合物的比较

Structural Features of Analogs

The compound shares structural similarities with derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and benzimidazole-based PROTACs. Key differences and similarities include:

Table 1: Structural Comparison

Substituent Effects

- Benzylthio vs. Oxygen-Containing Groups : The benzylthio group in the target compound increases lipophilicity (predicted logP ~3.5) compared to oxygen-based substituents (e.g., methoxy or benzodioxolyl in patent compounds, logP ~2.0–2.8). This may enhance membrane permeability but reduce aqueous solubility .

- Methyl Substitutions: The 1,6-dimethyl groups on the pyridinone core may improve metabolic stability compared to unsubstituted analogs, similar to methyl groups on patent pyrimidinones .

Hypothetical Pharmacological Profiles

While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:

- Kinase Inhibition: Pyridinone cores are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The benzylthio substituent could modulate selectivity compared to benzodioxolyl groups in patent kinase-targeting compounds .

- Metabolic Stability : The sulfur atom may reduce oxidative metabolism compared to ether-linked substituents, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。